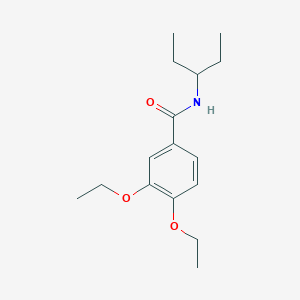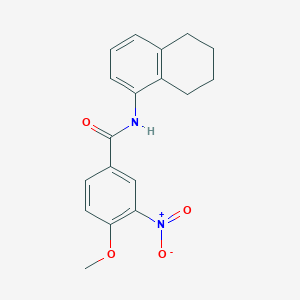
3,4-diethoxy-N-(1-ethylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(1-ethylpropyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents worldwide. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and biting flies. In
Mechanism of Action
The exact mechanism of action of 3,4-diethoxy-N-(1-ethylpropyl)benzamide is not fully understood. It is believed that this compound works by interfering with the insects' ability to detect the presence of humans or other animals. This compound may also affect the insects' feeding behavior, making them less likely to bite. This compound has been shown to be effective at repelling insects for several hours after application.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that this compound may have negative effects on the nervous system, particularly in children. This compound has also been shown to have some environmental effects, such as toxicity to aquatic organisms.
Advantages and Limitations for Lab Experiments
3,4-diethoxy-N-(1-ethylpropyl)benzamide is a widely used insect repellent that is readily available and relatively inexpensive. It has been extensively studied and is known to be effective against a wide range of insects. However, this compound is not effective against all insects, and some insects may develop resistance to this compound over time. Additionally, this compound may have negative effects on some animals and the environment, which should be taken into consideration when conducting experiments.
Future Directions
There are several areas of research that could be explored in the future regarding 3,4-diethoxy-N-(1-ethylpropyl)benzamide. One area is the development of new insect repellents that are more effective and have fewer negative effects on the environment. Another area is the investigation of the long-term effects of this compound exposure on humans and animals. Additionally, more research is needed to understand the mechanism of action of this compound and how it affects different insects. Finally, there is a need for more research on the effectiveness of this compound against emerging insect-borne diseases.
Synthesis Methods
3,4-diethoxy-N-(1-ethylpropyl)benzamide is synthesized through a multi-step chemical process that involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(1-ethylpropyl)amine. The final product is a white crystalline powder that is soluble in most organic solvents.
Scientific Research Applications
3,4-diethoxy-N-(1-ethylpropyl)benzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. This compound is also effective at repelling insects that carry diseases such as malaria, dengue fever, and Zika virus. This compound has been used in many scientific studies to investigate the behavior and physiology of insects, as well as the effectiveness of different insect repellents.
properties
IUPAC Name |
3,4-diethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-13(6-2)17-16(18)12-9-10-14(19-7-3)15(11-12)20-8-4/h9-11,13H,5-8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGALYTDZGCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)



acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)

![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)